molecular formula C7H4N2O3 B2420100 6-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 81450-71-7

6-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Katalognummer: B2420100
CAS-Nummer: 81450-71-7
Molekulargewicht: 164.12
InChI-Schlüssel: WQINTPBNSCVLQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid is an organic compound with the molecular formula C7H4N2O3 It is a derivative of pyridinecarboxylic acid, featuring a cyano group at the 6-position and a keto group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the reaction of appropriate pyridine derivatives with cyano and keto functional groups. One common method involves the cyclization of 2-cyanoacetamide with malonic acid derivatives under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

6-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyridinecarboxylic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid has been investigated for its potential therapeutic properties, particularly in cancer treatment. Research indicates that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines.

Case Study : A study demonstrated that derivatives synthesized from this compound showed promising results against the liver carcinoma cell line (HEPG2). These derivatives were compared to doxorubicin, a standard chemotherapy drug, revealing enhanced efficacy in certain cases.

Enzyme Inhibition

The compound has been explored as a potential enzyme inhibitor. Its ability to bind to active sites of specific enzymes allows it to modulate biochemical pathways.

Mechanism of Action : The interaction with enzymes is primarily through competitive inhibition, where the compound blocks substrate access to the enzyme's active site . This property is valuable in designing drugs targeting specific metabolic pathways involved in diseases such as cancer and inflammation.

Cardiovascular Applications

Research has also highlighted the use of 6-cyano derivatives in cardiology. Certain derivatives exhibit positive inotropic effects, making them candidates for treating heart conditions.

Findings : A derivative known as 5-cyano-2-trifluoromethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid showed appreciable positive inotropic activity, although it was less effective than milrinone, a commonly used heart medication.

The biological activity of this compound is attributed to its structural features that facilitate interactions with biological macromolecules. Key activities include:

  • Antitumor Activity : Demonstrated against liver carcinoma cells.
Compound Activity Type Target Cell Line Reference Drug Efficacy Comparison
Derivative AAntitumorHEPG2DoxorubicinHigher efficacy
Derivative BAntitumorHEPG2DoxorubicinComparable efficacy

Wirkmechanismus

The mechanism of action of 6-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors and signaling pathways, modulating biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Picolinic acid (2-pyridinecarboxylic acid): Differing by the position of the carboxylic acid group.

    Nicotinic acid (3-pyridinecarboxylic acid):

    Isonicotinic acid (4-pyridinecarboxylic acid): Featuring a carboxylic acid group at the 4-position.

Uniqueness

6-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of both cyano and keto functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Biologische Aktivität

6-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 81450-71-7) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a cyano group at the 6-position and a keto group at the 2-position of the pyridine ring, which contributes to its unique reactivity and potential therapeutic applications.

  • Molecular Formula : C7_7H4_4N2_2O3_3
  • Molecular Weight : 164.12 g/mol
  • Structural Formula :
InChI 1S C7H4N2O3 c8 3 4 1 2 5 7 11 12 6 10 9 4 h1 2H H 9 10 H 11 12 \text{InChI 1S C7H4N2O3 c8 3 4 1 2 5 7 11 12 6 10 9 4 h1 2H H 9 10 H 11 12 }

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It has been shown to act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access. Additionally, it may modulate cellular signaling pathways through interactions with receptors.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study reported that certain derivatives showed cytotoxic potential against human tumor cell lines, with one analog (24) being 2.5 times more active than doxorubicin against HT29 colon carcinoma cells .
CompoundIC50 (μM)Activity
Analog 240.4Most active against HT29
Doxorubicin1.0Standard reference

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a comparative study:

  • Analog 24 displayed antimicrobial activity comparable to ampicillin against Staphylococcus aureus and Escherichia coli, alongside notable antifungal activity .

Structure-Activity Relationship (SAR)

The presence of specific functional groups significantly influences the biological activity of pyridine derivatives:

  • Hydroxyl Groups : Enhance antiproliferative activity.
  • Cyano Group : Contributes to enzyme inhibition.
  • Keto Group : Affects reactivity and interaction with biological targets.

Study on Antiproliferative Activity

A comprehensive study evaluated various derivatives for their antiproliferative effects on several cancer cell lines, including HeLa and MDA-MB-231:

  • The presence of methoxy (-OCH₃) groups was associated with lower IC50 values, indicating enhanced activity .
DerivativeCell LineIC50 (μM)
Compound AHeLa0.069
Compound BMDA-MB-2310.0046

Eigenschaften

IUPAC Name

6-cyano-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c8-3-4-1-2-5(7(11)12)6(10)9-4/h1-2H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQINTPBNSCVLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C(=C1)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.